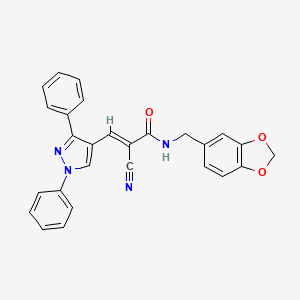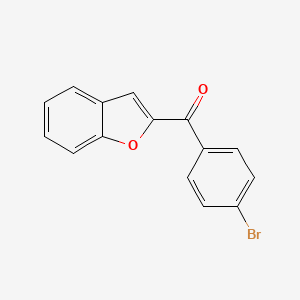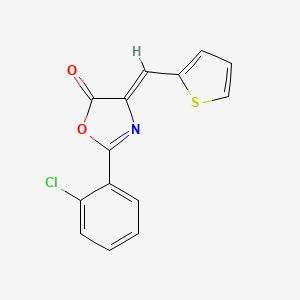![molecular formula C20H12Cl2O3 B4631833 2-(2,4-dichlorobenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one](/img/structure/B4631833.png)
2-(2,4-dichlorobenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of chromene derivatives, including compounds structurally similar to 2-(2,4-dichlorobenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one, often involves one-pot domino reactions. These reactions may include Friedel-Crafts acylation/annulation between alkynes and 2-methoxybenzoyl chlorides to synthesize 2,3-disubstituted chromen-4-one derivatives under mild conditions with high yields (Bam & Chalifoux, 2018). Such methodologies showcase the efficiency and versatility of synthesizing chromene derivatives through regioselective processes.
Molecular Structure Analysis
The molecular structure of chromene derivatives, including the subject compound, is characterized by the presence of a chromen-2-one ring system. In related compounds, X-ray crystallography has been used to determine the planarity of the pyran ring and the intermolecular interactions stabilizing the crystal structure, such as hydrogen bonds and π–π stacking interactions (Abou et al., 2012). These analyses provide insight into the stability and reactivity of chromene derivatives.
Chemical Reactions and Properties
Chromene derivatives undergo various chemical reactions, contributing to their diverse chemical properties. One common reaction is the domino Friedel-Crafts acylation, which is instrumental in introducing acyl groups into the chromene structure. Additionally, chromene derivatives can participate in electrophilic aromatic substitution and rearrangement processes to yield a wide range of functionalized molecules (Bam & Chalifoux, 2018).
Physical Properties Analysis
The physical properties of chromene derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. The planarity of the chromene core and the presence of substituents affect these properties. For example, the inclination of substituent groups to the chromene core can influence the compound's crystallinity and, consequently, its melting point and solubility (Abou et al., 2012).
Chemical Properties Analysis
The chemical properties of chromene derivatives, such as reactivity and stability, are shaped by their molecular structure. The electron-donating and withdrawing nature of substituents on the chromene core play a significant role in determining the compound’s chemical behavior. The presence of a methoxy group, for instance, can influence the electronic distribution within the molecule, affecting its reactivity towards nucleophilic and electrophilic attacks (Bam & Chalifoux, 2018).
Aplicaciones Científicas De Investigación
Photochromic Applications
- Synthesis of Photochromic Thieno-2H-Chromene Derivatives : Research describes the synthesis of photochromic thieno-2H-chromenes, which are compounds similar to the queried chemical. These compounds exhibit photochromic behavior, changing color in response to light exposure, and are useful in dyes and pigments (Queiroz et al., 2000).
Synthesis and Structural Analysis
- One-Pot Domino Friedel-Crafts Acylation/Annulation Synthesis : This study discusses a regioselective synthesis method for 2,3-disubstituted chromen-4-one derivatives, which are structurally related to the compound . The method involves a domino intermolecular Friedel-Crafts acylation process (Bam & Chalifoux, 2018).
- Molecular Docking and Structural Analyses : Research on a compound structurally similar to 2-(2,4-dichlorobenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one includes molecular docking, spectroscopic, and thermodynamic analyses. Such studies are crucial for understanding the properties and potential applications of these compounds (Sert et al., 2018).
Catalysis and Chemical Reactions
- Synthesis of Substituted Benzo[c]chromen-6-ones Using Ionic Liquids : This research demonstrates the use of ionic liquids in the synthesis of benzo[c]chromen-6-ones, highlighting a more efficient synthesis route. The method could be applicable to similar compounds like the queried one (Kemperman et al., 2006).
Biological Applications
- Synthesis and Biological Activity of Mannich Bases of Substituted 7,8,9,10-Tetrahydrobenzo[c]chromen-6-ones : This study explores the synthesis of Mannich bases from compounds structurally related to 2-(2,4-dichlorobenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one and their pharmacological screening, indicating potential medicinal applications (Garazd et al., 2002).
Propiedades
IUPAC Name |
(3E)-3-[(2,4-dichlorophenyl)methylidene]-8-methoxy-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2O3/c1-24-16-8-7-14-19-13(16)3-2-4-17(19)25-18(20(14)23)9-11-5-6-12(21)10-15(11)22/h2-10H,1H3/b18-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODANVVTQVRCIZ-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=C3C2=C(C=C1)C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)O3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C=CC=C3C2=C(C=C1)C(=O)/C(=C\C4=C(C=C(C=C4)Cl)Cl)/O3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-1-(2,4-Dichlorophenyl)methylidene]-6-methoxybenzo[DE]chromen-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4631763.png)

![1-benzyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4631777.png)

![methyl 1-cyclopropyl-7-methyl-2-[(4-methylbenzyl)thio]-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4631785.png)

![1-({1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-(3-methylbenzyl)piperazine](/img/structure/B4631791.png)
![N-({[2-chloro-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B4631798.png)
![4-{[(cyclohexylamino)carbonyl]amino}-N-(4,5-dimethyl-3-isoxazolyl)benzenesulfonamide](/img/structure/B4631806.png)
![3,5-dichloro-2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4631815.png)


![5-(difluoromethyl)-3-methyl-1-[(2-phenylcyclopropyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4631838.png)
